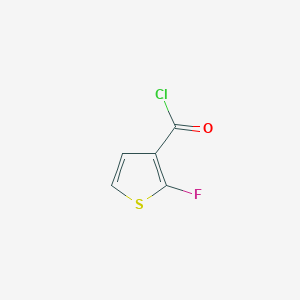
2-fluorothiophene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorothiophene-3-carbonyl chloride is an organofluorine compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorothiophene-3-carbonyl chloride typically involves the fluorination of thiophene derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide, which yields 2-cyano-3-fluorothiophene. Subsequent hydrolysis and decarboxylation produce 3-fluorothiophene, which can then be converted to this compound through chlorination reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiophenes: Formed through reduction reactions.
Scientific Research Applications
2-Fluorothiophene-3-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-fluorothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis. The thiophene ring’s aromaticity contributes to its chemical stability and electronic properties .
Comparison with Similar Compounds
- 3-Fluorothiophene-2-carbonyl chloride
- 2-Chlorothiophene-3-carbonyl chloride
- 2-Bromothiophene-3-carbonyl chloride
Comparison: 2-Fluorothiophene-3-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the carbonyl chloride group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C5H2ClFOS |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
2-fluorothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClFOS/c6-4(8)3-1-2-9-5(3)7/h1-2H |
InChI Key |
LYBBGHJEBNTUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















